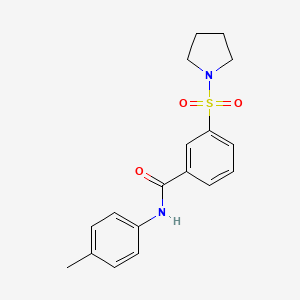![molecular formula C11H14N4S B5537362 3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, starting from various precursors such as hydrazones, amines, and carbon disulfide under basic conditions, followed by specific modifications like S-benzylation to introduce desired functional groups. For example, the synthesis of triazole compounds can be achieved via a reduction process involving NaBH4 or through reactions with different aliphatic or aromatic primary amines without any solvent, highlighting the versatility and adaptability of synthesis strategies for these compounds (叶姣 et al., 2015; A. Kaneria et al., 2016).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray diffraction, revealing intricate details such as crystal system, space group, and molecular dimensions. For instance, studies have shown that these compounds can crystallize in various systems with specific space groups, forming complex three-dimensional networks stabilized by hydrogen bonds and other intermolecular interactions, which play a crucial role in their stability and reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives undergo a range of chemical reactions, including but not limited to, cyclization, alkylation, and condensation, leading to the formation of complex structures with various substituents. These reactions are often facilitated by conditions such as mechanochemical synthesis or the presence of catalysts like iodine, highlighting the chemical versatility of these compounds. The reactivity of these compounds can be significantly influenced by the nature of substituents and reaction conditions, leading to a wide array of potential products with diverse chemical properties (Zhengkai Chen et al., 2016).
科学的研究の応用
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," demonstrating significant antimicrobial properties. These compounds are synthesized through reactions of various ester ethoxycarbonylhydrazones with primary amines. Some of these newly synthesized compounds have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).
Antitumor Activity
Derivatives of triazole, including those structurally similar to the compound , have been explored for their antitumor properties. A study highlighted the synthesis, crystal structure, and antitumor activity of a particular derivative, providing insights into its potential as a therapeutic agent against cancer cell lines (Ye Jiao et al., 2015).
Insecticidal Activity
Research into tetrazole-linked triazole derivatives, including compounds with similarities to "3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine," has shown that these compounds possess significant insecticidal activity. The structural modification and synthesis of these derivatives have been guided by the aim to develop effective insecticides against specific pests (Maddila et al., 2015).
Antimicrobial Derivatives Synthesis
Another study focused on the synthesis of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showcasing the potential of these compounds in antimicrobial applications. These derivatives were characterized and screened for their activity against various bacterial and fungal strains, further underscoring the versatility of triazole compounds in developing new antimicrobial agents (Kaneria et al., 2016).
特性
IUPAC Name |
3-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-5-3-4-6-10(8)7-16-11-14-13-9(2)15(11)12/h3-6H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSMFEMJRSIWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)


![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)
![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)
![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)
![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)
![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)
![3-[(2-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5537371.png)
![2-(4-chlorophenyl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5537378.png)